Enhanced Volatility via π-Alkene Coordination Compared to Non-Coordinated Copper(I) Alkoxides
Copper(I) alkoxides without π-coordinating ligands typically exist as oligomeric, non-volatile solids. The incorporation of an alkene ligand, such as methoxyethene, can disrupt this oligomerization and enhance volatility through intramolecular π-coordination [1]. While specific vapor pressure data for Copper(1+);methoxyethene are not publicly available, this class-level effect is well-documented for copper(I) alkoxide-alkene complexes and is a key design principle for volatile copper precursors [1][2].
| Evidence Dimension | Volatility / Vapor Pressure |
|---|---|
| Target Compound Data | Expected to be volatile based on class; quantitative data unavailable |
| Comparator Or Baseline | Copper(I) methoxide (CuOMe): non-volatile, polymeric solid |
| Quantified Difference | Qualitative: monomeric/volatile vs. polymeric/non-volatile |
| Conditions | Class-level inference based on copper(I) alkoxide-alkene complexes |
Why This Matters
Volatility is a prerequisite for vapor-phase deposition techniques (CVD/ALD); this compound may enable lower evaporation temperatures and improved mass transport compared to non-coordinated copper alkoxides.
- [1] Gordon, P. G., Kurek, A., & Barry, S. T. (2015). Trends in Copper Precursor Development for CVD and ALD Applications. ECS Journal of Solid State Science and Technology, 4(1), N3188-N3197. DOI: 10.1149/2.0261501jss View Source
- [2] US5213844A: Volatile CVD precursors based on copper alkoxides and mixed Group IIA-copper alkoxides. (1992). View Source
